molecular formula C18H21NO B14011750 n,n-Dibenzylbutanamide CAS No. 69833-22-3

n,n-Dibenzylbutanamide

Cat. No.: B14011750
CAS No.: 69833-22-3
M. Wt: 267.4 g/mol
InChI Key: RKBKYUOXBCOVSZ-UHFFFAOYSA-N
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Description

N,N-Dibenzylbutanamide (CAS Reg. Structurally, it consists of a four-carbon chain (butanamide) with an amide functional group, where both hydrogen atoms on the nitrogen are replaced by benzyl (C₆H₅CH₂) groups.

Properties

CAS No.

69833-22-3

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-dibenzylbutanamide

InChI

InChI=1S/C18H21NO/c1-2-9-18(20)19(14-16-10-5-3-6-11-16)15-17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3

InChI Key

RKBKYUOXBCOVSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzylbutanamide typically involves the reaction of butanamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

Butanamide+2Benzyl ChlorideThis compound+2HCl\text{Butanamide} + 2 \text{Benzyl Chloride} \rightarrow \text{this compound} + 2 \text{HCl} Butanamide+2Benzyl Chloride→this compound+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to primary or secondary amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Dibenzylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzylbutanamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N,N-dibenzylbutanamide, a comparative analysis with related compounds is outlined below:

N,N-Dibenzylacetamide and N,N-Dibenzylpropionamide

These analogs share the dibenzyl-amide motif but differ in carbon chain length:

  • N,N-Dibenzylacetamide : Shorter two-carbon chain. Reduced chain length decreases molecular weight (MW: ~265 g/mol) and may increase crystallinity compared to butanamide derivatives.
  • N,N-Dibenzylpropionamide : Three-carbon chain. Intermediate properties between acetamide and butanamide analogs.

Key Differences :

  • Solubility : Longer carbon chains (e.g., butanamide) typically reduce aqueous solubility due to increased hydrophobicity.
  • Stability : Bulkier substituents (e.g., benzyl groups) can hinder hydrolysis of the amide bond, enhancing stability under acidic or basic conditions.
N,N'-Dibenzylethylenediamine (from )
Property This compound N,N'-Dibenzylethylenediamine
Functional Groups Amide Diamine
Carbon Chain 4-carbon (butanamide) 2-carbon (ethylenediamine)
Application Hypothesized: Organic synthesis, intermediates Pharmaceutical salt (prolonged-release penicillin formulations)
Solubility Likely low (hydrophobic) Very low (enhances sustained drug release)

Structural Impact :

  • Amide vs. Amine : The amide group in this compound confers hydrogen-bonding capacity and metabolic stability, whereas the diamine in ’s compound facilitates salt formation with acidic drugs.
  • Benzyl Substitution : Both compounds leverage benzyl groups for lipophilicity, but the diamine’s ionic nature (when protonated) contrasts with the neutral amide.

Data Table: Comparative Properties of Dibenzyl-Substituted Compounds

Compound Molecular Weight (g/mol) Functional Group Key Application Reference
This compound ~296 (calculated) Amide Organic synthesis (hypothetical)
N,N-Dibenzylacetamide ~265 Amide Solubility modifier
N,N'-Dibenzylethylenediamine 312.41 Diamine Prolonged-action penicillin salt

Research Findings and Functional Insights

  • Lipophilicity and Bioavailability : Dibenzyl substitution consistently increases logP values, favoring membrane permeability but reducing aqueous solubility. For instance, N,N'-dibenzylethylenediamine’s low solubility is critical for sustained antibiotic action in benzathine benzylpenicillin .
  • Synthetic Utility : this compound’s amide group may serve as a protective moiety in peptide synthesis or catalysis, akin to benzyl-group strategies in other amides.
  • Stability : The steric shielding of the amide bond in this compound likely enhances resistance to enzymatic degradation compared to unsubstituted amides.

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